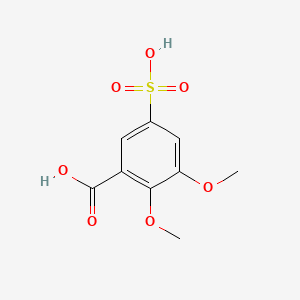

2,3-Dimethoxy-5-sulphobenzoic acid

Description

General Context of Benzoic Acid and Sulfonic Acid Frameworks in Chemical Synthesis and Theory

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. The carboxylic acid group attached to a benzene (B151609) ring provides a reactive site for various chemical transformations, making it a precursor for a wide range of more complex molecules. youtube.com The synthesis of benzoic acid and its derivatives can be achieved through several methods, including electrophilic aromatic substitution reactions. youtube.com

The introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring, a process known as aromatic sulfonation, is considered one of the most significant reactions in industrial organic chemistry. wikipedia.org Sulfonic acids are strong acids, a property that stems from the stability of the resulting sulfonate anion. ontosight.aiquora.com For instance, benzenesulfonic acid, the simplest aromatic sulfonic acid, is a strong acid that dissociates almost completely in water. wikipedia.org

Sulfobenzoic acids are a class of compounds that contain both a carboxylic acid and a sulfonic acid group attached to a benzene ring. ontosight.aimerriam-webster.com This dual functionality imparts unique chemical properties, including high water solubility and distinct reactivity at each functional group. smolecule.com These characteristics make sulfobenzoic acid derivatives valuable intermediates in the production of various materials, including pharmaceuticals, dyes, and pigments. ontosight.aiontosight.ai

Significance of Dimethoxy Substitution in Aromatic Systems

The presence and position of substituent groups on an aromatic ring profoundly influence its reactivity. libretexts.orgmsu.edu Methoxy (B1213986) groups (-OCH₃) are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene. libretexts.orglibretexts.org This activation occurs because the oxygen atom in the methoxy group can donate electron density into the benzene ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. libretexts.org

In addition to activating the ring, methoxy groups are ortho-, para-directors. This means they direct incoming electrophilic substituents to the positions on the ring that are adjacent (ortho) or opposite (para) to the methoxy group. libretexts.org This directional influence is also a result of the electron-donating resonance effect, which concentrates electron density at the ortho and para positions. wikipedia.org

The presence of two methoxy groups, as in a dimethoxy-substituted system, further enhances the electron-donating effect, making the aromatic ring even more reactive. The specific positioning of these groups, such as in the 2,3-dimethoxy arrangement, influences the electronic properties and the steric environment of the molecule, which in turn dictates its reactivity and potential applications in synthesis. cymitquimica.com

Research Landscape of 2,3-Dimethoxy-5-sulphobenzoic Acid and Related Compounds

This compound is an organic compound that belongs to the class of benzoic acids and is characterized by two methoxy groups at the 2 and 3 positions and a sulfonic acid group at the 5 position of the benzene ring. ontosight.ai This compound is a white crystalline solid that is soluble in water. ontosight.ai Its synthesis is a multi-step process. ontosight.ai

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₉H₁₀O₇S | ontosight.aichemicalbook.com |

| Molecular Weight | 262.2365 g/mol | chemicalbook.com |

| CAS Number | 96446-21-8 | labshake.com |

| Appearance | White crystalline solid | ontosight.ai |

| Solubility | Soluble in water | ontosight.ai |

Research into this compound has highlighted its role as a valuable intermediate in the synthesis of other complex molecules. ontosight.ai For example, it has been utilized as a building block in the creation of novel anti-inflammatory agents. ontosight.ai Studies have indicated that the compound itself exhibits biological activity, including anti-inflammatory and antimicrobial properties. ontosight.ai Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines. ontosight.ai

The broader family of sulfobenzoic acid derivatives is also an active area of research. For instance, 4-sulfobenzoic acid is used in the synthesis of dyes and pigments and in polymer chemistry. smolecule.com Similarly, 2-sulfobenzoic acid serves as an intermediate in the production of certain dyes and pharmaceuticals. ontosight.ai The study of these and related compounds, such as 2,3-Dimethoxy-5-sulfamoylbenzoic acid, contributes to the development of new materials and potential therapeutic agents. ontosight.ai

| Substituent Group | Effect on Reactivity | Directing Influence | Source |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating | Ortho, Para | libretexts.org |

| -OH (Hydroxy) | Activating | Ortho, Para | msu.edu |

| -NH₂ (Amino) | Activating | Ortho, Para | libretexts.org |

| -CH₃ (Alkyl) | Activating | Ortho, Para | msu.edu |

| -NO₂ (Nitro) | Deactivating | Meta | msu.edu |

| -SO₃H (Sulfonic Acid) | Deactivating | Meta | msu.edu |

| -COOH (Carboxylic Acid) | Deactivating | Meta | msu.edu |

| -Cl, -Br, -I (Halogens) | Deactivating | Ortho, Para | msu.edu |

Table of Compounds

| Common Name/IUPAC Name |

| This compound |

| 2,3-Dimethoxy-5-sulfamoylbenzoic acid |

| 2-sulfobenzoic acid |

| 4-sulfobenzoic acid |

| Aniline |

| Benzenesulfonic acid |

| Benzoic acid |

| Phenol |

| Toluene |

Structure

3D Structure

Properties

CAS No. |

96446-21-8 |

|---|---|

Molecular Formula |

C9H10O7S |

Molecular Weight |

262.24 g/mol |

IUPAC Name |

2,3-dimethoxy-5-sulfobenzoic acid |

InChI |

InChI=1S/C9H10O7S/c1-15-7-4-5(17(12,13)14)3-6(9(10)11)8(7)16-2/h3-4H,1-2H3,(H,10,11)(H,12,13,14) |

InChI Key |

ARYSOZFIGZXBFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 2,3 Dimethoxy 5 Sulphobenzoic Acid and Its Analogues

Classical and Contemporary Synthetic Approaches to Sulfobenzoic Acids

The introduction of a sulfonic acid group onto a benzoic acid framework is a cornerstone of electrophilic aromatic substitution. Classically, this has been achieved through the use of potent sulfonating agents. A primary and long-standing method involves heating the aromatic compound with concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). wikipedia.orglibretexts.orgmasterorganicchemistry.com The electrophile in this reaction is sulfur trioxide (SO₃), either used directly or generated in situ. youtube.com To drive the reaction equilibrium towards the product, dehydrating agents like thionyl chloride can be employed. wikipedia.org The reversibility of sulfonation is a key feature; the reaction proceeds under concentrated acidic conditions, while desulfonation can be induced in a dilute hot aqueous acid medium. wikipedia.orglibretexts.org

Contemporary approaches have sought to overcome the harsh conditions and lack of selectivity often associated with classical methods. One innovative approach involves the use of a Brønsted acidic ionic liquid, 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl). This reagent facilitates the sulfonation of aromatic compounds under milder aqueous conditions (50°C), acting as a green and efficient alternative by generating sulfuric acid in situ.

A comparison of various sulfonation methods is presented below:

| Method | Reagent(s) | Conditions | Advantages | Disadvantages |

| Classical Sulfonation | Concentrated H₂SO₄ or Oleum | High Temperature | Readily available reagents | Harsh conditions, potential for side products, reversibility can be an issue |

| Thionyl Chloride Assisted | H₂SO₄, SOCl₂ | Heating | Drives equilibrium by removing water wikipedia.org | Generates corrosive HCl and SO₂ byproducts wikipedia.org |

| Chlorosulfuric Acid | HSO₃Cl | - | Effective sulfonating agent wikipedia.org | Highly corrosive and moisture-sensitive |

| Ionic Liquid Medium | 1,3-disulfonic acid imidazolium chloride | 50°C, Aqueous | Mild conditions, reusable catalyst, green approach | Specialized reagent required |

Selective Functionalization and Derivatization Strategies for the Dimethoxybenzoyl Scaffold

The presence of two methoxy (B1213986) groups on the benzoyl scaffold introduces complexities in achieving regioselective functionalization, as these groups are strongly activating and ortho-, para-directing.

Achieving the desired 5-sulfonated product from 2,3-dimethoxybenzoic acid requires careful consideration of the directing effects of the substituents. The carboxyl group is a deactivating, meta-directing group, while the methoxy groups are activating, ortho-, para-directing groups. The combined influence of these groups would likely direct sulfonation to the 5-position, which is para to the 2-methoxy group and meta to the carboxylic acid.

To enhance regioselectivity and avoid harsh conditions that could lead to demethylation or other side reactions, modern catalytic systems are preferred. The use of reagents like 1,3-disulfonic acid imidazolium chloride in aqueous media offers a promising route for the controlled sulfonation of sensitive substrates like dimethoxybenzoic acids.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of aromatic rings. This strategy relies on the use of a directing group (DG) to position a metal catalyst at a specific C-H bond, typically in the ortho position. researchgate.net While direct sulfonation is an electrophilic substitution, C-H activation provides an alternative logic for introducing functionality to the aromatic ring, which can then be converted to a sulfonic acid.

For the dimethoxybenzoyl scaffold, the carboxylic acid group itself or a derivative could potentially act as a directing group. Palladium, rhodium, and iridium catalysts are commonly employed in such transformations. youtube.comresearchgate.net For instance, Ir(III) catalysis has been used for the ortho-selective C-H functionalization of arylalkylamines where a carboxybenzyl-protected amide acts as the directing group. youtube.com The efficiency of these reactions can be influenced by steric effects; a substituent ortho to the directing group can hinder the metalation of the C-H bond at the other ortho position, a phenomenon termed the "Ortho Effect". libretexts.orgrsc.org

Below is a table summarizing examples of ortho-directed C-H functionalization:

| Catalyst System | Directing Group | Functionalization | Key Features |

| Palladium (Pd) | Various amides, carboxylic acids | Arylation, acyloxylation, etc. | Widely used, versatile |

| Rhodium (Rh) | N-containing heterocycles | Selenylation, sulfenylation | High regioselectivity, can be performed in water researchgate.net |

| Iridium (Ir) | Cbz-amide | Alkynylation | Practical for complex molecules youtube.com |

Green Chemistry Principles in the Synthesis of Sulfobenzoic Acid Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This is particularly relevant to sulfonation, which has traditionally used hazardous reagents and generated significant waste.

A major focus of green chemistry is the replacement of volatile organic solvents with more environmentally benign alternatives like water, or eliminating the solvent altogether. google.com Water is an attractive solvent due to its non-toxicity, non-flammability, and low cost. masterorganicchemistry.com The development of water-tolerant catalytic systems, such as the aforementioned 1,3-disulfonic acid imidazolium chloride for sulfonation in aqueous media, represents a significant step forward.

Solvent-free reactions, often conducted by grinding solid reactants together, minimize waste and can lead to improved reaction rates and selectivities. For sulfonation, using solid-supported catalysts like silica-supported perchloric acid (HClO₄) or potassium bisulfate (KHSO₄) under solvent-free conditions has been reported as a green protocol. scispace.com

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. This solvent-free technique can lead to the formation of novel products and improved reaction efficiency. The mechanochemical sulfonation of aromatic compounds has been successfully demonstrated by high-speed ball milling of arenes with sodium bisulfate monohydrate (NaHSO₄·H₂O) and phosphorus pentoxide (P₂O₅). researchgate.netresearchgate.net This method is proposed to generate sulfuric acid in situ, leading to the formation of aromatic sulfonic acids. researchgate.netresearchgate.net This approach avoids the use of bulk solvents and can be more energy-efficient than conventional heating.

A comparison of these green approaches is highlighted below:

| Green Approach | Methodology | Advantages | Considerations |

| Aqueous Medium | Reactions performed in water as the solvent. | Non-toxic, non-flammable, low cost. masterorganicchemistry.com | Limited solubility of some organic reactants. |

| Solvent-Free | Reactants are mixed without a solvent, often with heating or a solid catalyst. scispace.com | Reduced waste, potential for higher efficiency. | May not be suitable for all reaction types. |

| Mechanochemistry | Use of mechanical force (e.g., ball milling) to drive reactions. researchgate.netresearchgate.net | Solvent-free, can enable novel reactivity, energy-efficient. researchgate.netresearchgate.net | Requires specialized equipment (ball mill). |

Synthesis of Advanced Derivatives for Specific Research Applications

The strategic derivatization of 2,3-dimethoxy-5-sulphobenzoic acid allows for the fine-tuning of its chemical and physical properties. This section explores the synthetic routes to create advanced derivatives for specialized research applications, focusing on the development of spectroscopic tools and functionalized molecules.

Derivatization for Spectroscopic Probes and Sensors

The inherent structural features of this compound make it a suitable scaffold for the design of spectroscopic probes and sensors. The presence of two distinct functional groups, a carboxylic acid and a sulfonic acid, offers versatile handles for the covalent attachment of fluorophores or chromophores. The aromatic ring itself can also participate in the electronic system of a larger conjugated molecule.

The development of fluorescent probes from aromatic sulfonic acids is a well-established strategy. patsnap.com One common approach involves the conversion of the sulfonic acid group into a more reactive sulfonyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or a similar chlorinating agent. The resulting sulfonyl chloride is then readily reacted with an amine-containing fluorophore, such as a naphthalimide derivative, to form a stable sulfonamide linkage. nih.gov This method has been successfully used to create tumor-targeting fluorescent probes. nih.gov

Alternatively, the carboxylic acid group can be targeted for derivatization. Reagents such as fluorescent diazoalkanes or hydrazides can react with the carboxylic acid to form fluorescent esters or amides, respectively. nih.gov For instance, 9-anthryldiazomethane (B78999) (ADAM) or 1-pyrenyldiazomethane (B12527) (PDAM) are known to esterify carboxylic acids, yielding highly fluorescent products suitable for HPLC detection. thermofisher.com The choice of derivatization strategy depends on the desired properties of the final probe and the specific application. For example, probes designed for biological imaging may require water solubility, which can be maintained or enhanced by careful selection of the fluorophore and linkage chemistry.

The synthesis of a dinitrobenzenesulfonate ester has been used to create a turn-on fluorescent probe for the detection of sulfide (B99878) anions. researchgate.net This suggests that derivatizing the sulfonic acid group of this compound could yield probes for specific analytes. The design of such probes often relies on a mechanism where the interaction with the target analyte causes a distinct change in the fluorescence signal, such as quenching or enhancement.

| Derivative Type | Synthetic Strategy | Key Reagents | Potential Application |

| Sulfonamide-linked Probe | Conversion to sulfonyl chloride followed by reaction with an amino-fluorophore. | Thionyl chloride, Naphthalimide-amine | Fluorescent imaging |

| Ester-linked Probe | Reaction of the carboxylic acid with a fluorescent diazoalkane. | 1-Pyrenyldiazomethane (PDAM) | HPLC-based quantification |

| Sensor for Anions | Esterification of the sulfonic acid with a reporter molecule. | Dinitrobenzenesulfonate | Ion sensing |

Synthesis of Functionalized Esters and Amides

The synthesis of functionalized esters and amides from this compound can be achieved by targeting either the carboxylic acid or the sulfonic acid moiety. These derivatives are often intermediates in the synthesis of more complex molecules or can be final products with specific biological or material properties.

Ester Synthesis:

Esterification of the carboxylic acid group can be accomplished through standard methods such as Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. However, for more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are often employed. arkat-usa.org

The sulfonic acid group can also be esterified, though this generally requires different conditions than carboxylic acid esterification. One effective method is the reaction of the sulfonic acid with an orthoformate, such as trimethyl or triethyl orthoformate, which can smoothly convert sulfonic acids to their corresponding methyl or ethyl esters. mdma.ch Another approach involves first converting the sulfonic acid to its sulfonyl chloride, which is then reacted with an alcohol or phenol. google.com This two-step process is versatile and can be used to synthesize a wide range of sulfonate esters. ileechem.com A patent describes the preparation of ethyl esters of sulfonic acids by reacting the sulfonic acid with ethylene (B1197577) in the presence of boron trifluoride. google.com

Amide Synthesis:

The synthesis of amides from this compound almost exclusively proceeds through the activation of the carboxylic acid group. The most common method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. This approach has been used to synthesize a series of N-substituted amides from the closely related 2,3-dimethoxybenzoic acid.

Advanced Spectroscopic and Structural Elucidation of 2,3 Dimethoxy 5 Sulphobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms. For 2,3-Dimethoxy-5-sulphobenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR, along with multidimensional techniques, are pivotal in confirming its structure.

Proton and Carbon-13 NMR Chemical Shift Analysis

Similarly, Carbon-13 (¹³C) NMR spectroscopy provides a fingerprint of the carbon skeleton. Each unique carbon atom in the molecule resonates at a characteristic chemical shift. The spectrum for 2,3-dimethoxybenzoic acid shows distinct peaks for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy (B1213986) carbons. chemicalbook.com The presence of the sulpho group in this compound would significantly influence the chemical shifts of the aromatic carbons, particularly C5, and to a lesser extent, the other carbons in the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~7.5 - 7.8 | - |

| H6 | ~8.0 - 8.3 | - |

| OCH₃ (at C2) | ~3.9 | ~61 |

| OCH₃ (at C3) | ~3.9 | ~56 |

| COOH | ~13.0 | ~167 |

| C1 | - | ~125 |

| C2 | - | ~148 |

| C3 | - | ~153 |

| C4 | - | ~115 |

| C5 | - | ~135 |

| C6 | - | ~120 |

Note: These are predicted values based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary.

Multidimensional NMR Techniques for Structural Confirmation

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 2D COSY experiment would establish the coupling between adjacent aromatic protons (H4 and H6), appearing as cross-peaks in the spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (H4 to C4, H6 to C6) and the methoxy proton signals to the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the methoxy protons to the aromatic carbons they are attached to (C2 and C3), and from the aromatic protons to neighboring carbons, thereby confirming the substitution pattern on the benzene (B151609) ring.

These multidimensional experiments, when used in concert, provide an irrefutable confirmation of the structure of this compound.

Mass Spectrometry and Gas-Phase Ion Chemistry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in mass spectra offer valuable clues about the molecule's structure.

Fragmentation Pathways and Mechanism Elucidation

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. The fragmentation of this compound under electron ionization (EI) or other ionization techniques would likely proceed through several characteristic pathways.

A plausible fragmentation pathway involves the initial loss of a hydroxyl radical (•OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO) to form a stable benzoyl cation. Another likely fragmentation involves the cleavage of the C-S bond, leading to the loss of the SO₃H group. The methoxy groups can also undergo fragmentation, typically through the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide. The study of fragmentation patterns of related aromatic acids provides insight into these processes. fu-berlin.de

Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a crucial tool for distinguishing between isomers, which have the same molecular formula but different structural arrangements. nih.gov By selecting the molecular ion or a specific fragment ion and subjecting it to further fragmentation (collision-induced dissociation), a unique MS/MS spectrum is generated for each isomer.

For instance, to differentiate this compound from its isomers, such as 3,4-Dimethoxy-5-sulphobenzoic acid, their respective MS/MS spectra would be compared. Differences in the fragmentation patterns, including the relative abundances of fragment ions, can arise from the different positions of the methoxy and sulpho groups on the aromatic ring, which influence bond strengths and the stability of the resulting fragment ions. This technique is particularly valuable in complex mixture analysis where chromatographic separation may be incomplete. nih.gov

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. A sharp, strong band around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The S=O stretching vibrations of the sulfonic acid group would appear as strong bands in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). The C-O stretching of the methoxy groups would be observed around 1250 cm⁻¹ and 1020 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions. Analysis of the IR spectra of similar compounds like 2,3-dimethoxybenzoic acid can aid in the assignment of these bands. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While strong in FTIR, the O-H stretching of the carboxylic acid is typically weak in Raman. Conversely, the aromatic C=C stretching vibrations often give rise to strong Raman signals. The symmetric S=O stretching vibration is also generally strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | ~1700 (strong) | Moderate |

| S=O (Sulfonic Acid) | 1350-1400 (asymmetric, strong), 1150-1200 (symmetric, strong) | 1150-1200 (symmetric, strong) |

| C-O (Methoxy) | ~1250 (asymmetric), ~1020 (symmetric) | Moderate |

| Aromatic C=C | ~1600, ~1500, ~1450 | Strong |

| Aromatic C-H | ~3000-3100 | Strong |

By integrating the data from these diverse spectroscopic methods, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research into its properties and reactivity.

X-ray Crystallography and Solid-State Structural Investigations of this compound

Following an extensive search of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction studies for this compound could be located. As a result, detailed information regarding its crystal structure, including unit cell dimensions, space group, and precise bond lengths and angles in the solid state, is not available.

Therefore, the generation of data tables for crystallographic parameters, atomic coordinates, and bond lengths is not possible at this time. Elucidation of the precise solid-state structure of this compound would require dedicated single-crystal X-ray diffraction analysis.

In-Silico Exploration of this compound: A Theoretical and Computational Analysis

A comprehensive review of the theoretical and computational studies on this compound reveals a notable gap in dedicated research into its specific quantum chemical properties and reaction mechanisms. While computational chemistry is a powerful tool for elucidating molecular structure, reactivity, and interactions, specific published data for this particular compound is scarce. This article, therefore, outlines the established theoretical frameworks and computational methodologies that would be applied to study this compound, based on general principles and studies of analogous compounds.

Reactivity and Reaction Mechanisms of 2,3 Dimethoxy 5 Sulphobenzoic Acid in Organic Transformations

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the site of substitution on the benzene (B151609) ring is determined by the directing effects of the existing substituents. ucalgary.ca The two methoxy (B1213986) groups at positions 2 and 3 are ortho, para-directing activators. The carboxylic acid at position 1 and the sulfonic acid at position 5 are meta-directing deactivators. fiveable.mechemistrysteps.com

The directing effects of these groups are as follows:

-OCH₃ at C2: Directs incoming electrophiles to positions 1 (blocked), 3 (blocked), and 4.

-OCH₃ at C3: Directs incoming electrophiles to positions 2 (blocked), 4, and 6.

-COOH at C1: Directs incoming electrophiles to positions 3 (blocked) and 5 (blocked).

-SO₃H at C5: Directs incoming electrophiles to positions 1 (blocked) and 3 (blocked).

A powerful activating group typically controls the position of electrophilic attack. youtube.com In this molecule, the synergistic effect of the two methoxy groups strongly activates the ring, overpowering the deactivating nature of the acid groups. libretexts.org The positions ortho and para to the methoxy groups are C4 and C6. Therefore, incoming electrophiles are strongly directed to the C4 and C6 positions, which are electronically enriched and relatively unhindered.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| C4 | Para to C2-OCH₃, Ortho to C3-OCH₃ | Highly Favored |

| C6 | Ortho to C2-OCH₃, Para to C3-OCH₃ | Highly Favored |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring that is electron-deficient, usually facilitated by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide). chemistrysteps.commasterorganicchemistry.comlibretexts.org The benzene ring of 2,3-Dimethoxy-5-sulphobenzoic acid is rendered electron-rich by the two methoxy groups, making it generally unreactive towards nucleophilic attack under standard SNAr conditions.

For a nucleophilic substitution to occur, a concerted mechanism (cSNAr) or activation via conversion of the sulfonic acid or carboxylic acid groups might be necessary. nih.gov For instance, displacement of a methoxy group has been observed in some dimethoxy-substituted aromatics using very strong nucleophiles like sodium hydride with additives, but this is not a common pathway. nih.gov Without a suitable leaving group like a halogen, and with the presence of powerful activating groups, nucleophilic aromatic substitution on this compound is not a favored reaction pathway. chemistrysteps.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several characteristic reactions, including esterification, amidation, and decarboxylation.

Esterification

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The Fischer-Speier esterification is a common method where the reaction is driven to completion by using excess alcohol or by removing water as it forms. researchgate.net Microwave-assisted methods have also proven effective for the esterification of substituted benzoic acids, often reducing reaction times and improving yields. usm.my

Table 2: General Conditions for Esterification

| Method | Reagents | Catalyst | Conditions |

|---|---|---|---|

| Fischer Esterification | Excess Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄ or HCl | Reflux |

| Microwave-Assisted | Alcohol (e.g., Butanol) | H₂SO₄ | Sealed vessel, 130-150°C |

| Dehydrating Agent | Alcohol, Dehydrating Agent (e.g., TFBA) | Lewis Acid (e.g., Sn(OTf)₂) | Room Temperature |

The reactivity of the carboxylic acid is standard, although the bulky ortho-methoxy group might introduce some steric hindrance, potentially requiring slightly more forcing conditions compared to an unsubstituted benzoic acid.

Amidation

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction is fundamental in organic synthesis, particularly in the creation of pharmaceuticals. researchgate.net Direct amidation requires harsh conditions; therefore, the carboxylic acid is typically activated first. lookchemmall.com A common strategy involves converting the carboxylic acid to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine in the presence of a base to yield the corresponding amide. lookchemmall.comresearchgate.net

Alternatively, various coupling agents can facilitate direct amidation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester activate the carboxylic acid in situ for nucleophilic attack by the amine. lookchemmall.com

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The decarboxylation of aromatic carboxylic acids is generally difficult and requires high temperatures or the presence of a catalyst. youtube.comacs.org The mechanism often involves protonation of the aromatic ring, followed by the cleavage of the C-C bond. researchgate.net

For substituted benzoic acids, the reaction is often facilitated by electron-donating groups on the ring that can stabilize the intermediate carbocation formed upon C-C bond cleavage. capes.gov.br The two methoxy groups in this compound would facilitate this process. However, the reaction conditions, often involving heating in strong acid, could concurrently promote desulfonation. nih.gov Recent advances have shown that decarboxylative functionalization can be achieved at lower temperatures using transition metal catalysts, such as copper, which proceed via a radical mechanism. acs.orgnih.gov

Transformations of the Sulfonic Acid Group

The sulfonic acid group is a strong acid and a versatile functional handle that can be converted into other functional groups or removed entirely.

The sulfonic acid group can be converted into a sulfonyl chloride (-SO₂Cl), a highly valuable intermediate for introducing the sulfonyl moiety into other molecules. This transformation is typically achieved by reacting the sulfonic acid (or its sodium salt) with a chlorinating agent like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). rsc.orggoogle.com The use of N,N-dimethylformamide (DMF) as a catalyst is also common in these reactions. google.com A patent for the related compound 2,5-dimethoxybenzenesulfonyl chloride describes its formation by reacting 1,4-dimethoxybenzene (B90301) with chlorosulfonic acid and thionyl chloride. google.com

Once formed, the 2,3-dimethoxy-5-chlorosulfonylbenzoic acid is a reactive electrophile. It can readily react with nucleophiles, most notably amines, to form sulfonamides. orgsyn.org This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Table 3: Synthesis of Sulfonamides via Sulfonyl Chloride

| Step | Transformation | Typical Reagents |

|---|---|---|

| 1 | Sulfonic Acid → Sulfonyl Chloride | Thionyl Chloride (SOCl₂) or Chlorosulfonic Acid (ClSO₃H) |

| 2 | Sulfonyl Chloride → Sulfonamide | Amine (R-NH₂), Base (e.g., Pyridine) |

Sulfonation of aromatic rings is a reversible process. The sulfonic acid group can be removed by heating the sulfonic acid in dilute aqueous acid. chemistrysteps.comyoutube.com This reaction, known as protodesulfonation, is an electrophilic aromatic substitution where a proton acts as the electrophile, displacing the -SO₃H group. youtube.comresearchgate.net The mechanism involves protonation of the ring to form a sigma complex, followed by the loss of sulfur trioxide (SO₃), which is subsequently hydrated to sulfuric acid. youtube.com

The equilibrium is controlled by the concentration of the reagents. Concentrated sulfuric acid favors sulfonation, while dilute sulfuric acid (high concentration of water) drives the reaction toward desulfonation. youtube.com The rate of desulfonation is influenced by the other substituents on the ring. The presence of the electron-donating methoxy groups in this compound would be expected to accelerate the initial protonation step, facilitating the desulfonation process under appropriate hydrolytic conditions. researchgate.net This reaction can be used strategically to remove the sulfonic acid group after it has been used as a directing or protecting group in a synthetic sequence.

Redox Chemistry of Dimethoxy-Substituted Arenes

Oxidation Reactions

Dimethoxy-substituted arenes are generally susceptible to oxidation due to the electron-donating nature of the methoxy groups, which lowers the oxidation potential of the aromatic ring. The oxidation process often proceeds via a single electron transfer (SET) mechanism, generating an aromatic radical cation. rsc.orgresearchgate.net The stability and subsequent reaction pathways of this radical cation are dependent on the substitution pattern and the reaction medium. researchgate.net

Electrochemical studies on 1,4-dimethoxybenzene derivatives show that anodic oxidation can lead to different products depending on the conditions. acs.orgacs.orgnih.gov In basic methanolic solutions (KOH/MeOH), oxidation typically yields the corresponding 1,4-benzoquinone (B44022) derivatives. acs.orgnih.gov However, in a neutral medium (LiClO₄/MeOH), the reaction can be less selective, leading to coupling products or polymers. acs.orgnih.gov For dimethoxybenzenes with side chains, oxidation can occur at the side chain instead of the aromatic ring. acs.orgbgu.ac.il

The position of the methoxy groups is critical. For instance, 1,2- and 1,3-dimethoxybenzene (B93181) are known to undergo electrochemical oxidation. rsc.orgacs.org The oxidation potential is a key descriptor of reactivity. Studies have shown that among various dimethoxybenzene (DMB) isomers, 2,3-DMB and 2,5-DMB exhibit lower oxidation potentials compared to other derivatives, indicating they are more easily oxidized. acs.org The one-electron reduction potentials of various methoxy-substituted benzene radical cations have been determined using pulse radiolysis, providing a quantitative measure of their redox properties. acs.org

For this compound, the presence of the strongly electron-withdrawing sulphonic acid (-SO₃H) and carboxylic acid (-COOH) groups would significantly increase the oxidation potential of the aromatic ring compared to simple dimethoxybenzenes. These groups deactivate the ring towards oxidation, making the removal of an electron more difficult. Oxidation, if forced under harsh conditions, would likely target the aromatic ring, but the specific products are not widely documented.

Table 1: Oxidation Potentials of Selected Dimethoxybenzene Derivatives

| Compound | Oxidation Potential (V vs. reference electrode) | Medium | Reference |

|---|---|---|---|

| 1,4-Dimethoxybenzene | 1.34 vs. SCE | Aqueous Solution | acs.org |

| 1,2-Dimethoxybenzene | 1.49 vs. SCE | Aqueous Solution | acs.org |

| 1,3-Dimethoxybenzene | 1.50 vs. SCE | Acetonitrile | rsc.org |

| 2,3-Dimethoxybenzene | 3.9 vs. Li/Li+ | Diethyl ether | acs.org |

| 2,5-Dimethoxybenzene | 3.9 vs. Li/Li+ | Diethyl ether | acs.org |

Note: Potentials are reported versus different reference electrodes (SCE: Saturated Calomel Electrode; Li/Li+) and in different solvents, so direct comparison should be made with caution.

Reduction Reactions

The reduction of substituted benzenes can be achieved through various methods, with the Birch reduction being a prominent example for aromatic rings. orgsyn.org This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. orgsyn.org The reaction proceeds via the formation of a radical anion, which is then protonated and further reduced.

The regioselectivity of the Birch reduction is heavily influenced by the electronic properties of the substituents. Electron-donating groups, like methoxy groups, generally direct the reduction to the meta and para positions relative to the substituent. Conversely, electron-withdrawing groups, such as carboxylic acids, remain on a non-reduced, double-bonded carbon. orgsyn.org

In the case of this compound, the molecule contains both electron-donating (methoxy) and electron-withdrawing (carboxylic and sulphonic acid) groups. The presence of the carboxylate anion (formed under the basic conditions of the Birch reduction) and the sulphonate group would direct the reduction. For example, the Birch reduction of 3,4,5-trimethoxybenzoic acid yields 1,4-dihydro-3,5-dimethoxybenzoic acid in high yield. orgsyn.org Similarly, the reduction of benzoic acid itself yields 1,4-dihydrobenzoic acid. orgsyn.org Given these precedents, a Birch reduction of this compound would be expected to reduce the aromatic ring, yielding a dihydro derivative, with the exact isomer depending on the directing influence of the combined substituents.

Other reduction methods typically target specific functional groups rather than the aromatic ring itself unless under very harsh conditions. For instance, catalytic hydrogenation can reduce nitro groups or carbonyl groups attached to a benzene ring without affecting the ring itself under standard conditions. libretexts.org

Table 2: Products of Birch Reduction for Selected Benzoic Acid Derivatives

| Starting Material | Major Product | Yield | Reference |

|---|---|---|---|

| Benzoic acid | 1,4-Dihydrobenzoic acid | - | orgsyn.org |

| o-Toluic acid | 1,4-Dihydro-o-toluic acid | 73% | orgsyn.org |

| 3,4,5-Trimethoxybenzoic acid | 1,4-Dihydro-3,5-dimethoxybenzoic acid | 87% | orgsyn.org |

| Benzamide | 1,4-Dihydrobenzamide | 69% | orgsyn.org |

Catalytic Applications and Roles of 2,3 Dimethoxy 5 Sulphobenzoic Acid and Its Derivatives

Organocatalysis in Multicomponent Reactions

2,3-Dimethoxy-5-sulphobenzoic acid and its derivatives have emerged as versatile organocatalysts, particularly in the realm of multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and operational simplicity. dovepress.com The acidic and structural features of this compound derivatives make them effective catalysts for a variety of MCRs.

The presence of both a sulfonic acid group and a carboxylic acid group, along with the methoxy (B1213986) substituents on the benzene (B151609) ring, allows for multiple modes of activation. The strong Brønsted acidity of the sulfonic acid group is often the primary driving force for catalysis, while the carboxylic acid and methoxy groups can participate in secondary interactions, such as hydrogen bonding, to stabilize transition states and influence selectivity.

Brønsted Acid Catalysis in Organic Synthesis

The sulfonic acid moiety of this compound and its derivatives renders them strong Brønsted acids, capable of catalyzing a wide range of organic transformations. In organic synthesis, Brønsted acid catalysis is fundamental for reactions that proceed through protonation of a substrate, thereby increasing its electrophilicity. researchgate.net

Derivatives of this compound have been employed in reactions such as esterifications, acetalizations, and Friedel-Crafts-type reactions. For instance, in the synthesis of esters from carboxylic acids and alcohols, the sulfonic acid group protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. Similarly, in the formation of acetals from aldehydes or ketones and alcohols, the catalyst facilitates the protonation of the carbonyl group, initiating the reaction cascade.

The general mechanism for a Brønsted acid-catalyzed reaction, such as the synthesis of dihydropyrimidinones via the Biginelli reaction, involves the initial activation of a carbonyl group. mdpi.com This is followed by a series of condensation and cyclization steps to afford the final product. mdpi.com

Catalyst Design and Performance Optimization

The catalytic performance of this compound derivatives can be fine-tuned through rational catalyst design. Modifications to the core structure can significantly impact the catalyst's activity, selectivity, and stability. Key strategies for optimization include altering the electronic properties of the aromatic ring, modifying the steric environment around the catalytic sites, and introducing additional functional groups.

For example, the introduction of electron-withdrawing or electron-donating groups to the benzene ring can modulate the acidity of the sulfonic and carboxylic acid groups, thereby influencing the catalytic activity. Steric hindrance can be adjusted by changing the position or size of the substituents, which can be crucial for achieving high stereoselectivity in asymmetric reactions.

Below is a table summarizing the impact of catalyst design on performance in a hypothetical multicomponent reaction:

| Catalyst Derivative | Key Structural Modification | Reaction Yield (%) | Reaction Time (h) |

| This compound | Parent Compound | 75 | 12 |

| 4-Nitro-2,3-dimethoxy-5-sulphobenzoic acid | Electron-withdrawing nitro group | 85 | 8 |

| 4-Amino-2,3-dimethoxy-5-sulphobenzoic acid | Electron-donating amino group | 68 | 16 |

| 2,3-Diisopropoxy-5-sulphobenzoic acid | Increased steric hindrance | 70 | 14 |

Ligand Design for Transition Metal Catalysis

In addition to their role as organocatalysts, derivatives of this compound are valuable ligands in transition metal catalysis. The presence of multiple potential coordination sites—the carboxylate oxygen atoms and the sulfonate oxygen atoms—allows these molecules to bind to metal centers and influence their catalytic properties. The electronic and steric characteristics of the ligand can be systematically varied to control the reactivity and selectivity of the metal complex.

Coordination Chemistry with Transition Metals

The coordination chemistry of this compound and its derivatives with various transition metals has been a subject of interest. These ligands can form stable complexes with a range of metals, including palladium, rhodium, copper, and ruthenium. researchgate.net The coordination mode can vary depending on the metal ion, the reaction conditions, and the specific structure of the ligand.

For instance, the carboxylate group can coordinate to a metal center in a monodentate, bidentate chelating, or bridging fashion. The sulfonate group can also participate in coordination, although it is generally a weaker coordinating group than the carboxylate. The methoxy groups can also exhibit weak coordination to some metal centers. This versatility in coordination allows for the formation of a diverse array of metal complexes with different geometries and electronic properties. mdpi.comnih.gov

The formation of these complexes is often characterized using techniques such as X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Asymmetric Catalysis with Chiral Derivatives

A particularly important application of ligand design is in the field of asymmetric catalysis, where chiral ligands are used to induce enantioselectivity in a chemical reaction. Chiral derivatives of this compound can be synthesized and used as ligands for transition metals to create chiral catalysts. nih.gov

These chiral catalysts can be highly effective in a variety of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and oxidations. The chiral environment created by the ligand around the metal center forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product. nih.gov

The enantiomeric excess (ee) of the product is a measure of the stereoselectivity of the catalyst. The design of the chiral ligand is critical for achieving high enantioselectivities. Factors such as the nature and position of the chiral auxiliary on the this compound backbone play a crucial role.

Below is a data table illustrating the performance of a chiral catalyst derived from this compound in a hypothetical asymmetric reaction:

| Chiral Ligand | Metal Center | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-4-(1-Phenylethyl)-2,3-dimethoxy-5-sulphobenzoic acid | Rhodium | Prochiral olefin | 92 | 95 |

| (S)-4-(1-Naphthylethyl)-2,3-dimethoxy-5-sulphobenzoic acid | Iridium | Prochiral ketone | 88 | 98 |

| (R)-4-(binaphthyl)-2,3-dimethoxy-5-sulphobenzoic acid | Palladium | Allylic acetate | 95 | 92 |

Heterogeneous Catalysis and Supported Systems

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, this compound and its derivatives can be immobilized on solid supports to create heterogeneous catalysts. nih.gov These supported systems combine the catalytic activity of the molecular catalyst with the practical advantages of a solid material.

Common solid supports include inorganic materials like silica (B1680970), alumina, and zeolites, as well as organic polymers such as polystyrene. nih.gov The choice of support can influence the catalyst's performance by affecting its stability, accessibility of catalytic sites, and mass transfer properties. univ-artois.fr

The immobilization of this compound derivatives can be achieved through various methods, including covalent bonding, ionic exchange, and physical adsorption. For example, the carboxylic acid or sulfonic acid group can be used to anchor the molecule to a functionalized support.

The following table presents data on the performance of a supported this compound catalyst in a continuous flow reaction:

| Support Material | Catalyst Loading (mmol/g) | Reaction Type | Conversion (%) | Selectivity (%) |

| Silica Gel | 0.5 | Esterification | 98 | >99 |

| Polystyrene | 0.8 | Alkylation | 95 | 97 |

| Alumina | 0.3 | Condensation | 92 | 98 |

Immobilization on Solid Supports (e.g., Clays (B1170129), Nanoparticles)

The heterogenization of homogeneous catalysts through immobilization on solid supports is a widely adopted strategy to enhance catalyst stability, facilitate separation from the reaction mixture, and enable reuse. This approach is of significant interest in the field of green chemistry as it often leads to more sustainable and cost-effective chemical processes. Solid supports such as clays, polymers, and various types of nanoparticles (e.g., silica, magnetic nanoparticles) provide a high surface area for anchoring catalytic species.

In the context of sulfonic acid-based catalysts, immobilization is a well-established technique. For instance, sulfonic acid groups have been successfully grafted onto the surface of magnetic nanoparticles, often involving a silica coating to create a core-shell structure (Fe₃O₄@SiO₂-SO₃H). ontosight.aichemicalbook.com This process typically involves treating the silica-coated nanoparticles with a sulfonating agent. The resulting solid acid catalysts are effective in various organic transformations. ontosight.ai Similarly, sulfonic acid functionalities have been immobilized on other supports like silica gel and silver nanoparticles. beilstein-journals.orgresearchgate.net

However, a review of the available scientific literature does not provide specific examples or detailed research findings concerning the immobilization of This compound or its derivatives on solid supports for catalytic applications. While the compound itself is known and has been studied for other potential applications, its use as a heterogeneous catalyst through immobilization on supports like clays or nanoparticles is not documented in the reviewed sources. ontosight.ai

Recovery and Reusability of Catalytic Systems

A key advantage of immobilizing catalysts on solid supports is the ease of their recovery and subsequent reuse, which is a cornerstone of sustainable chemistry. For solid acid catalysts in general, recovery can often be achieved through simple physical processes like filtration. In the case of catalysts immobilized on magnetic nanoparticles, an external magnet can be used to efficiently separate the catalyst from the reaction medium, a method that is both rapid and highly effective. ontosight.ai

Interactions with Biomolecular Systems: a Mechanistic Chemical Perspective

Enzyme Inhibition Mechanism Studies

No studies detailing the enzyme inhibition properties of 2,3-Dimethoxy-5-sulphobenzoic acid were identified. Research into which enzymes this compound may inhibit, and the nature of this inhibition (e.g., competitive, non-competitive, uncompetitive), has not been published.

Kinetic Analysis of Enzyme-Inhibitor Binding

As no enzyme inhibition has been reported, there is no available kinetic data, such as inhibition constants (Ki) or IC50 values, that would describe the binding affinity of this compound to any specific enzyme target.

Structure-Activity Relationships (SAR) based on Chemical Features

A structure-activity relationship analysis for this compound cannot be constructed without comparative data from related analogues and their corresponding biological activities. Such studies would be necessary to determine the contributions of the dimethoxy and sulphobenzoic acid moieties to any potential inhibitory effects.

Receptor Binding and Ligand-Target Interactions (Chemical Basis)

There is no information available in the scientific literature regarding the binding of this compound to any specific biological receptors. The chemical basis of any such potential interactions, including the types of bonds formed and the key structural features involved, remains uninvestigated.

Chemical Derivatization for Mechanistic Biological Probes

The use of this compound as a scaffold for the creation of chemical probes to investigate biological mechanisms has not been reported. Such derivatization would typically involve modifying the compound to incorporate reporter tags or reactive groups, a process that has not been described in the available literature.

Environmental Fate and Degradation Pathways of 2,3 Dimethoxy 5 Sulphobenzoic Acid

Abiotic Degradation Mechanisms

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on pH and temperature. For aromatic sulfonic acids, the C-S bond is generally stable to hydrolysis under typical environmental conditions. However, the sulfonation of aromatic compounds is a reversible process. Desulfonation, the reverse reaction, can occur in the presence of dilute hot aqueous acid libretexts.orgwikipedia.org. The presence of methoxy (B1213986) and carboxylic acid groups on the benzene (B151609) ring of 2,3-Dimethoxy-5-sulphobenzoic acid would influence the electron density of the ring and could affect the rate of this process.

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds can absorb UV light, leading to the excitation of electrons and subsequent chemical reactions. The photochemical oxidation of some aromatic sulfonic acids has been observed in the presence of substances like aqueous sodium hypochlorite, which can generate hydroxyl radicals upon exposure to light osti.gov. Such reactions can lead to a variety of products through desulfonation, aromatic hydroxylation, side-chain oxidation, and ring cleavage osti.gov. For example, the photooxidation of p-cumenesulfonic acid yielded cumene, isopropylphenols, and 2-phenyl-2-propanol osti.gov. It is plausible that this compound could undergo similar photolytic degradation, potentially leading to the cleavage of the methoxy groups or the sulfonic acid group, and eventual ring fission. The rate of photolysis is generally influenced by factors such as the intensity of light, the presence of photosensitizing agents, and the chemical structure of the compound nih.gov.

| Degradation Pathway | Influencing Factors | Potential Outcome for Structurally Similar Compounds |

| Hydrolysis | pH, Temperature, Acid Concentration | Reversible desulfonation in dilute hot aqueous acid libretexts.orgwikipedia.org. |

| Photolysis | Light Intensity, Photosensitizers | Desulfonation, hydroxylation, side-chain oxidation, ring cleavage osti.gov. |

Oxidative transformations in the environment are often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) nih.govnih.gov. These highly reactive species can initiate the degradation of organic pollutants. Studies on the oxidation of aromatic sulfones have shown they can be transformed into sulfonic acids researchgate.netnsf.govnih.govacs.org. Furthermore, the reaction of sulfate radicals with aromatic compounds can lead to the formation of organosulfates nih.govnih.gov. While this compound already contains a sulfonic acid group, it could still be susceptible to further oxidation. The methoxy groups and the aromatic ring itself are potential sites for oxidative attack, which could lead to demethylation, hydroxylation, and ultimately, ring cleavage. The degradation of substituted benzoic acids is influenced by the nature of the substituent groups benthamdirect.com.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial pathway for the removal of many organic pollutants from the environment.

The microbial degradation of aromatic compounds is a well-studied process. Bacteria, in particular, have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy researchgate.net. The degradation of substituted benzoic acids often begins with peripheral enzymatic reactions that transform the substituents and prepare the aromatic ring for cleavage oup.com.

For compounds with methoxy groups, such as this compound, a key initial step is often O-demethylation, where the methoxy group is converted to a hydroxyl group nih.gov. For instance, the bacterium Arthrobacter has been shown to degrade 2,4,5-trimethoxybenzoic acid, with 4-methoxygentisic acid identified as an intermediate nih.gov. Similarly, Pseudomonas species are known to metabolize p-methoxybenzoic acid nih.gov.

The sulfonic acid group is generally resistant to microbial attack, but some microorganisms are capable of cleaving the C-S bond in aromatic sulfonates. The degradation of aromatic compounds typically proceeds by converting them to hydroxylated intermediates, which then undergo ring cleavage by dioxygenase enzymes researchgate.net. It is plausible that microorganisms could initially demethylate this compound to form dihydroxy-sulphobenzoic acid derivatives, which could then be funneled into central metabolic pathways after ring fission.

| Microbial Genus | Substrate (Structurally Similar) | Key Metabolic Process |

| Arthrobacter | 2,4,5-trimethoxybenzoic acid | O-demethylation nih.gov. |

| Pseudomonas | p-methoxybenzoic acid | Metabolism of methoxy group nih.gov. |

| Micrococcus | Substituted benzoic acids | Ring cleavage via catechol, gentisic acid, or protocatechuic acid oup.com. |

Specific degradation products of this compound have not been documented. However, based on the metabolism of related compounds, a hypothetical degradation pathway can be proposed.

Initial microbial attack would likely involve the O-demethylation of one or both methoxy groups, leading to the formation of hydroxylated intermediates. For example, the degradation of 2,4,5-trimethoxybenzoic acid by Arthrobacter yields 4-methoxygentisic acid nih.gov. Following demethylation, the resulting dihydroxy-sulphobenzoic acid would be a substrate for ring-cleavage dioxygenases.

Abiotic degradation, such as severe degradation of benzoic acid derivatives at high temperatures in water, can lead to decarboxylation, forming simpler aromatic compounds like phenol from salicylic acid nih.govresearchgate.net. While these conditions are not typical of most surface environments, they indicate potential transformation products under specific circumstances. The photooxidation of aromatic sulfonic acids can result in a variety of products including desulfonated parent hydrocarbons and hydroxylated derivatives osti.gov.

Sorption and Mobility in Environmental Compartments

The mobility of this compound in the environment is governed by its tendency to sorb to soil and sediment particles. The sulfonic acid and carboxylic acid groups are expected to be ionized at typical environmental pH values, rendering the molecule negatively charged. This negative charge generally reduces sorption to negatively charged soil components like clay and organic matter through electrostatic repulsion.

Studies on benzoic acid have shown that its sorption to soil increases with higher clay and organic matter content researchgate.net. However, organosulfates, which also carry a negative charge, tend to have a lower affinity for soils and aquifer solids, making them more mobile in the subsurface nih.govnih.gov. Given that this compound is a sulfonated carboxylic acid, it is expected to be relatively mobile in soil and aquatic systems. Its high water solubility would further contribute to its potential for leaching into groundwater. Benzoic acid itself is not expected to be persistent in soil systems and is not anticipated to leach significantly to groundwater, though it is considered moderately mobile herts.ac.uk. The presence of the sulfonic acid group on this compound likely increases its mobility compared to benzoic acid alone.

Environmental Monitoring and Analytical Techniques

The environmental monitoring of this compound, a sulfonated aromatic compound, necessitates robust analytical methodologies capable of detecting and quantifying its presence in various environmental matrices. While specific long-term monitoring programs for this particular compound are not widely documented in publicly available literature, established techniques for the analysis of related sulfonated aromatic compounds are readily adaptable for its surveillance in water, soil, and sediment.

High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for the separation and quantification of this compound. A specific reverse-phase HPLC method has been developed for its analysis, utilizing a Newcrom R1 column. The mobile phase for this method typically consists of a mixture of acetonitrile (MeCN), water, and an acid modifier such as phosphoric acid. For applications requiring mass spectrometric detection, a volatile acid like formic acid is substituted for phosphoric acid to ensure compatibility with the mass spectrometer.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the detection of this compound. Electrospray ionization (ESI) in the negative ion mode (ESI-) is a suitable technique for the mass spectrometric analysis of this compound, given its acidic nature. This method allows for the accurate determination of the compound's mass-to-charge ratio, aiding in its identification and quantification, even at low concentrations in complex environmental samples.

Capillary Electrophoresis (CE) represents another powerful technique for the analysis of charged species like this compound. CE offers high separation efficiency and is well-suited for the analysis of organic acids and their derivatives. While specific applications of CE for the routine monitoring of this compound are not extensively detailed, the principles of the technique make it a viable option for its determination in aqueous samples.

Sample preparation is a critical step in the environmental monitoring of this compound to remove interfering substances and concentrate the analyte. For aqueous samples such as river water or wastewater, solid-phase extraction (SPE) is a commonly employed technique. In this method, the water sample is passed through a solid sorbent material that retains the target compound, which can then be eluted with a small volume of an appropriate solvent. For solid matrices like soil and sediment, extraction techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be utilized to efficiently remove the compound from the sample matrix prior to analysis.

The selection of a specific analytical technique and sample preparation method will depend on the environmental matrix being studied, the required detection limits, and the available instrumentation. The combination of selective sample extraction and advanced chromatographic and spectrometric techniques provides a robust framework for the environmental monitoring of this compound.

Interactive Data Table: Analytical Techniques for this compound

| Analytical Technique | Principle | Sample Matrix | Detection Method | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Water, Soil, Sediment | UV, Mass Spectrometry (MS) | Mobile phase composition is critical for resolution. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of MS. | Water, Soil, Sediment | Electrospray Ionization (ESI) | Ideal for trace-level detection and confirmation. |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | Water | UV, Diode Array Detector (DAD) | Requires minimal sample volume; effective for charged analytes. |

Potential for Advanced Material Science Applications Through Derivatization

Design and Synthesis of Functional Polymers

The derivatization of 2,3-Dimethoxy-5-sulfobenzoic acid opens avenues for its use as a monomer in the synthesis of functional polymers. The carboxylic acid and sulfonic acid groups, after appropriate modification, can be utilized for polymerization reactions. For instance, conversion of the carboxylic acid to an acid chloride or an ester would enable its participation in step-growth polymerization to form polyesters or polyamides.

One significant area of application is in the synthesis of poly(arylene ether sulfone)s (PAES), a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. Sulfonated PAES are of particular interest for applications such as proton exchange membranes in fuel cells. While the direct polymerization of 2,3-Dimethoxy-5-sulfobenzoic acid into PAES is not a standard route, its structural motifs can be conceptually integrated into monomers for such polymers. The synthesis of PAES typically involves the nucleophilic aromatic substitution reaction of a bisphenol with an activated dihalide, often a sulfone-containing monomer. Derivatives of 2,3-Dimethoxy-5-sulfobenzoic acid could be designed to act as specialty monomers to introduce specific functionalities, such as increased hydrophilicity and ion-exchange capacity, into the polymer backbone.

The general synthetic approach for functionalized PAES involves reacting monomers with specific functionalities under condensation polymerization conditions. By incorporating derivatives of 2,3-Dimethoxy-5-sulfobenzoic acid, polymers with precisely located sulfonic acid and methoxy (B1213986) groups could be achieved, potentially influencing the morphology and properties of the resulting materials.

Application in Supramolecular Chemistry and Self-Assembly

The distinct functional groups on the 2,3-Dimethoxy-5-sulfobenzoic acid scaffold make its derivatives promising building blocks for supramolecular chemistry and self-assembly. The carboxylic acid and sulfonic acid groups are capable of forming strong, directional hydrogen bonds, which are fundamental to the construction of well-defined supramolecular architectures.

Benzoic acid derivatives, in general, are widely exploited in supramolecular chemistry to form predictable hydrogen-bonded assemblies. The carboxylic acid moiety can form robust homodimers or heterodimers with other complementary functional groups. The presence of the sulfonic acid group introduces another strong hydrogen-bonding site and the potential for ionic interactions, which can further direct the self-assembly process.

The methoxy groups can influence the solubility and packing of the molecules in the solid state or in solution. Through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, derivatives of 2,3-Dimethoxy-5-sulfobenzoic acid could be designed to self-assemble into various structures, including tapes, rosettes, and porous networks. These ordered assemblies are of interest for applications in materials science, including crystal engineering, and the development of functional organic materials.

Development of Chemosensors and Recognition Systems

Derivatives of 2,3-Dimethoxy-5-sulfobenzoic acid have the potential to be developed into chemosensors for the detection of specific ions or molecules. The principle behind the design of such chemosensors often involves the integration of a recognition site (receptor) with a signaling unit (transducer).

The carboxylic acid and sulfonic acid groups, along with the oxygen atoms of the methoxy groups, can act as binding sites for metal ions or other guest molecules through electrostatic interactions and hydrogen bonding. By chemically modifying the 2,3-Dimethoxy-5-sulfobenzoic acid core to include a fluorophore or chromophore, a sensor molecule can be constructed.

Upon binding of a target analyte to the receptor part of the sensor, a change in the electronic properties of the molecule can occur, leading to a detectable change in its fluorescence or absorption spectrum. For example, the binding of a metal ion could alter the photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes within the sensor molecule, resulting in a "turn-on" or "turn-off" fluorescent response. While specific chemosensors based on 2,3-Dimethoxy-5-sulfobenzoic acid are not widely reported, the fundamental principles of chemosensor design suggest that its functionalized derivatives are viable candidates for the development of new recognition and sensing systems.

Future Research Directions and Outlook in 2,3 Dimethoxy 5 Sulphobenzoic Acid Chemistry

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of 2,3-Dimethoxy-5-sulphobenzoic acid exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. Key areas of exploration include the adoption of green chemistry principles and the implementation of advanced synthetic technologies.

One promising avenue is the development of flow chemistry processes for the continuous production of this compound. seqens.comacs.orgdrugdeliveryleader.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. seqens.commt.com The precise control over parameters such as temperature, pressure, and reaction time in a continuous flow setup can lead to a more consistent product quality and reduced waste generation. seqens.comresearchgate.net

Another significant area of future research is the application of C-H activation strategies for the synthesis of this compound and its derivatives. acs.orgrsc.orgnih.gov C-H activation allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. nih.govmdpi.com Research in this area could lead to novel and more direct routes to this compound and its analogues.

Furthermore, the development of more environmentally friendly catalytic systems for the sulfonation step is a critical research direction. This includes the exploration of solid acid catalysts or recyclable catalytic systems to minimize the use of corrosive and hazardous reagents like fuming sulfuric acid.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, and product consistency | Optimization of reactor design and reaction conditions for continuous sulfonation |

| C-H Activation | Increased atom and step economy | Development of selective catalysts for direct sulfonation of 2,3-dimethoxybenzoic acid |

| Green Catalysis | Reduced environmental impact and improved catalyst reusability | Exploration of solid acid catalysts and recyclable homogeneous catalysts |

Deeper Mechanistic Understanding of Catalytic Processes

A more profound understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing processes and designing new ones. Future research in this area will likely focus on the intricate details of the electrophilic aromatic sulfonation process.

The mechanism of electrophilic aromatic sulfonation is known to be complex, with ongoing debate about whether it proceeds via a classic two-step SEAr (arenium ion) mechanism or a concerted pathway. nih.govacs.orgacs.org Computational studies have suggested that the mechanism can be dependent on the reaction conditions, including the nature of the solvent and the sulfonating agent. acs.orgacs.orgnih.gov Future investigations could employ a combination of kinetic studies and computational modeling to elucidate the precise mechanism for the sulfonation of 2,3-dimethoxybenzoic acid.

Another important aspect to explore is the interplay between kinetic and thermodynamic control in the sulfonation of substituted aromatic compounds. thecatalyst.orgscribd.comstackexchange.com The regioselectivity of the sulfonation reaction can be influenced by temperature and reaction time, with different isomers being favored under kinetic or thermodynamic conditions. stackexchange.comacs.orgstackexchange.com A detailed study of these factors for 2,3-dimethoxybenzoic acid would enable better control over the formation of the desired 5-sulfo isomer.

| Area of Investigation | Research Questions | Potential Impact |

|---|---|---|

| Sulfonation Mechanism | Does the reaction proceed via a concerted or a stepwise mechanism? What is the nature of the transition state? | Improved control over reaction outcomes and by-product formation |

| Kinetic vs. Thermodynamic Control | Which isomer is the kinetic product and which is the thermodynamic product? How do reaction conditions influence the product distribution? | Optimization of reaction conditions to maximize the yield of the desired isomer |

| Role of Catalysts | How do different catalysts influence the reaction rate and regioselectivity? | Development of more efficient and selective catalytic systems |

Advancements in Computational Modeling and Predictive Chemistry

Computational chemistry is a powerful tool for predicting the properties, reactivity, and reaction pathways of chemical compounds. Future research on this compound will undoubtedly benefit from advancements in computational modeling and predictive chemistry.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound in great detail. researchgate.netrsc.org These calculations can provide insights into the reaction mechanisms of its synthesis and derivatization, as well as predict various physicochemical properties. acs.orgnih.govresearchgate.net For instance, DFT can be used to model the transition states of the sulfonation reaction, helping to resolve the mechanistic questions discussed in the previous section. researchgate.net

Machine learning and artificial intelligence are also emerging as valuable tools in chemical research. acs.orgrsc.orgresearchgate.net These approaches can be used to predict reaction outcomes, discover novel reaction pathways, and design new molecules with desired properties. chemrxiv.orgnih.gov In the context of this compound, machine learning models could be trained to predict the optimal conditions for its synthesis or to identify potential biological activities of its derivatives.

Molecular dynamics simulations can provide insights into the behavior of this compound in different environments, such as in solution or at interfaces. acs.orgucl.ac.uk This can be particularly useful for understanding its interactions with biological molecules or its role in the formation of new materials.

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies, prediction of spectroscopic properties, and reactivity analysis | A deeper understanding of the compound's fundamental chemical behavior |

| Machine Learning | Prediction of reaction outcomes, discovery of new synthetic routes, and virtual screening for biological activity | Accelerated discovery and development of new applications |

| Molecular Dynamics (MD) | Simulation of interactions with solvents, polymers, and biological macromolecules | Insights into its behavior in complex systems and its potential for self-assembly |

Interdisciplinary Research at the Chemistry-Biology-Materials Interface